molecular formula C14H17NO2S B12615534 1-Methyl-7-(4-methylbenzene-1-sulfonyl)-7-azabicyclo[4.1.0]hept-3-ene CAS No. 880259-49-4

1-Methyl-7-(4-methylbenzene-1-sulfonyl)-7-azabicyclo[4.1.0]hept-3-ene

Cat. No.: B12615534
CAS No.: 880259-49-4
M. Wt: 263.36 g/mol
InChI Key: KFAIVAQBZMQMMC-UHFFFAOYSA-N
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Description

1-Methyl-7-(4-methylbenzene-1-sulfonyl)-7-azabicyclo[4.1.0]hept-3-ene is a complex organic compound that falls under the category of bicyclic compounds. These compounds are characterized by their unique ring structures, which often impart distinct chemical and physical properties. The presence of the sulfonyl group and the azabicyclo structure makes this compound particularly interesting for various chemical applications.

Preparation Methods

The synthesis of 1-Methyl-7-(4-methylbenzene-1-sulfonyl)-7-azabicyclo[4.1.0]hept-3-ene typically involves the cycloisomerization of 1,6-enynes. This process is often catalyzed by transition metals such as platinum (II) or gold (I) . The reaction conditions usually require a controlled environment with specific temperatures and pressures to ensure the successful formation of the bicyclic structure. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and yield.

Chemical Reactions Analysis

1-Methyl-7-(4-methylbenzene-1-sulfonyl)-7-azabicyclo[4.1.0]hept-3-ene undergoes a variety of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of simpler hydrocarbons.

Scientific Research Applications

1-Methyl-7-(4-methylbenzene-1-sulfonyl)-7-azabicyclo[4.1.0]hept-3-ene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methyl-7-(4-methylbenzene-1-sulfonyl)-7-azabicyclo[4.1.0]hept-3-ene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions, while the bicyclic structure provides rigidity and specificity in binding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 1-Methyl-7-(4-methylbenzene-1-sulfonyl)-7-azabicyclo[4.1.0]hept-3-ene include other bicyclo[4.1.0]heptenes and their derivatives. These compounds share the bicyclic structure but may differ in their substituents, leading to variations in their chemical and physical properties. For example:

The uniqueness of 1-Methyl-7-(4-methylbenzene-1-sulfonyl)-7-azabicyclo[41

Properties

CAS No.

880259-49-4

Molecular Formula

C14H17NO2S

Molecular Weight

263.36 g/mol

IUPAC Name

1-methyl-7-(4-methylphenyl)sulfonyl-7-azabicyclo[4.1.0]hept-3-ene

InChI

InChI=1S/C14H17NO2S/c1-11-6-8-12(9-7-11)18(16,17)15-13-5-3-4-10-14(13,15)2/h3-4,6-9,13H,5,10H2,1-2H3

InChI Key

KFAIVAQBZMQMMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3C2(CC=CC3)C

Origin of Product

United States

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